1-[4-(2-Oxopropyl)phenyl]propan-2-one
Description
1-[4-(2-Oxopropyl)phenyl]propan-2-one is a ketone derivative characterized by a propan-2-one backbone attached to a phenyl ring substituted at the para position with a 2-oxopropyl group. This structural motif positions it within a broader class of arylpropanones, which are critical intermediates in pharmaceutical synthesis, agrochemicals, and metabolic studies . The compound’s significance in toxicology is highlighted by its role as a phase I metabolite of 4-methylthioamphetamine (4-MTA), formed via oxidative deamination .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-[4-(2-oxopropyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H14O2/c1-9(13)7-11-3-5-12(6-4-11)8-10(2)14/h3-6H,7-8H2,1-2H3 |
InChI Key |
BTNPTEDWMCDWAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)CC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 1-[4-(2-Oxopropyl)phenyl]propan-2-one with structurally related arylpropanones, emphasizing substituent effects on physicochemical and biological properties:
Physicochemical and Electronic Properties
- Electron Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the electrophilicity of the ketone, enhancing reactivity in nucleophilic additions or reductions. For example, 1-(4-Nitrophenyl)propan-2-one (4J) exhibits faster reduction rates under acidic conditions compared to electron-donating analogs .
- Hardness (η) : Using Parr-Pearson theory (η = (I - A)/2), compounds with electron-withdrawing substituents (e.g., -CF₃) exhibit higher η values, indicating resistance to charge transfer. This correlates with their stability in redox reactions .
- Lipophilicity : The 3-(methylthio) substituent in 1-(3-(Methylthio)phenyl)propan-2-one increases logP, enhancing membrane permeability and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
